

Application Notes and Protocols for Co-Immunoprecipitation of Matrin 3 Protein Complexes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *matrin 3*

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Introduction

Matrin 3 (MATR3) is a highly conserved nuclear matrix protein involved in a multitude of cellular processes, including RNA metabolism, chromatin organization, and the DNA damage response.[1][2][3] Its interaction with a diverse array of proteins underscores its functional importance and its implication in diseases such as Amyotrophic Lateral Sclerosis (ALS) and distal myopathy.[4][5][6] Co-immunoprecipitation (Co-IP) is a powerful technique to study the protein-protein interactions of MATR3 within its native cellular environment, providing insights into its function and the composition of its associated protein complexes.

This document provides a detailed protocol for the co-immunoprecipitation of MATR3 protein complexes from cultured mammalian cells. Additionally, it presents a summary of known MATR3 interacting proteins and a diagram of a key signaling pathway involving MATR3.

Data Presentation: Matrin 3 Interacting Proteins

The following table summarizes proteins that have been identified as interacting with **Matrin 3** through co-immunoprecipitation followed by mass spectrometry or western blotting.

Interacting Protein	Functional Class	Cellular Process	Reference
TDP-43	RNA-binding protein	RNA processing, ALS pathogenesis	[5]
FUS	RNA-binding protein	RNA processing, ALS pathogenesis	[5]
HNRNPK	Heterogeneous nuclear ribonucleoprotein	Transcription, splicing, translation	[5] [7]
DHX9	RNA helicase	RNA transport, translation	[5] [7]
PTBP1	Splicing factor	Alternative splicing	[8]
Ku70/Ku80	DNA repair proteins	DNA damage response	[2] [3]
H2AX	Histone variant	DNA damage response	[2] [3]
RAD50	DNA repair protein	DNA damage response	[2] [3]
GRP78 (BiP)	Heat shock protein	Protein folding, apoptosis	[9]
GRP75	Heat shock protein	Protein folding	[9]
GST π 2	Enzyme	Detoxification	[9]
TREX complex components	mRNA export factors	mRNA nuclear export	[10]
YY1	Transcription factor	Chromatin organization, transcription	[11]
CTCF	Architectural protein	Chromatin organization	[11]

Rad21	Cohesin complex component	Chromatin organization	[11]
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Experimental Protocols

Co-Immunoprecipitation of Matrin 3

This protocol is designed for the immunoprecipitation of endogenous or tagged **Matrin 3** from mammalian cell lysates.

Materials and Reagents:

- Cell Lines: HEK293T, HeLa, or NSC-34 cells expressing the protein of interest.
- Antibodies:
 - Rabbit polyclonal anti-**Matrin 3** antibody (e.g., Novus Biologicals NB100-1559)
 - Mouse monoclonal anti-FLAG antibody (for FLAG-tagged MATR3)
 - Normal Rabbit IgG or Normal Mouse IgG (as a negative control)
- Beads: Protein A/G magnetic beads or agarose beads.
- Buffers and Solutions:
 - Phosphate-Buffered Saline (PBS): pH 7.4
 - Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and protease inhibitors. For less soluble complexes, non-ionic detergents like NP-40 can be used.[\[12\]](#)
[\[13\]](#) A milder lysis buffer (e.g., 1X Cell Lysis Buffer #9803 from Cell Signaling Technology) is recommended for preserving protein-protein interactions.[\[14\]](#)
 - Wash Buffer: Lysis buffer with a potentially higher salt concentration (e.g., up to 900 mM NaCl for stringent washing) or added non-ionic detergents to reduce background.[\[15\]](#)[\[16\]](#)
 - Elution Buffer: 1X SDS sample buffer or a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5).

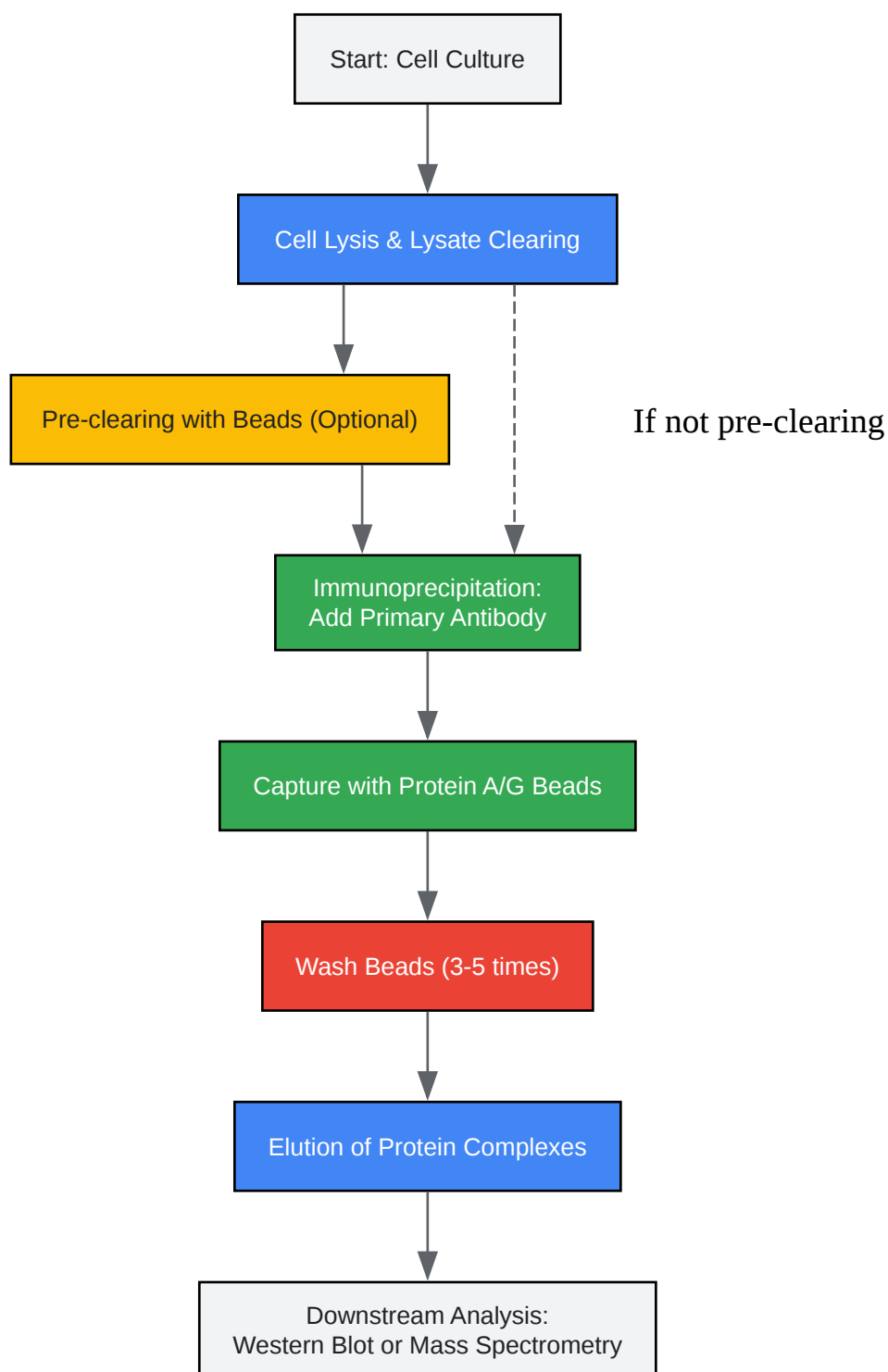
- Other:
 - Cell scrapers
 - Microcentrifuge tubes
 - Rotating wheel or rocker
 - Magnetic separation rack (for magnetic beads)

Procedure:

- Cell Culture and Lysis:
 - Culture cells to 80-90% confluency in appropriate culture dishes.
 - Wash cells twice with ice-cold PBS.
 - Add ice-cold Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish).
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate the lysate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
- Pre-clearing the Lysate (Optional but Recommended):
 - Add 20-30 µL of Protein A/G beads to the cleared lysate.
 - Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.
 - Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.
 - Carefully transfer the supernatant to a new tube.
- Immunoprecipitation:

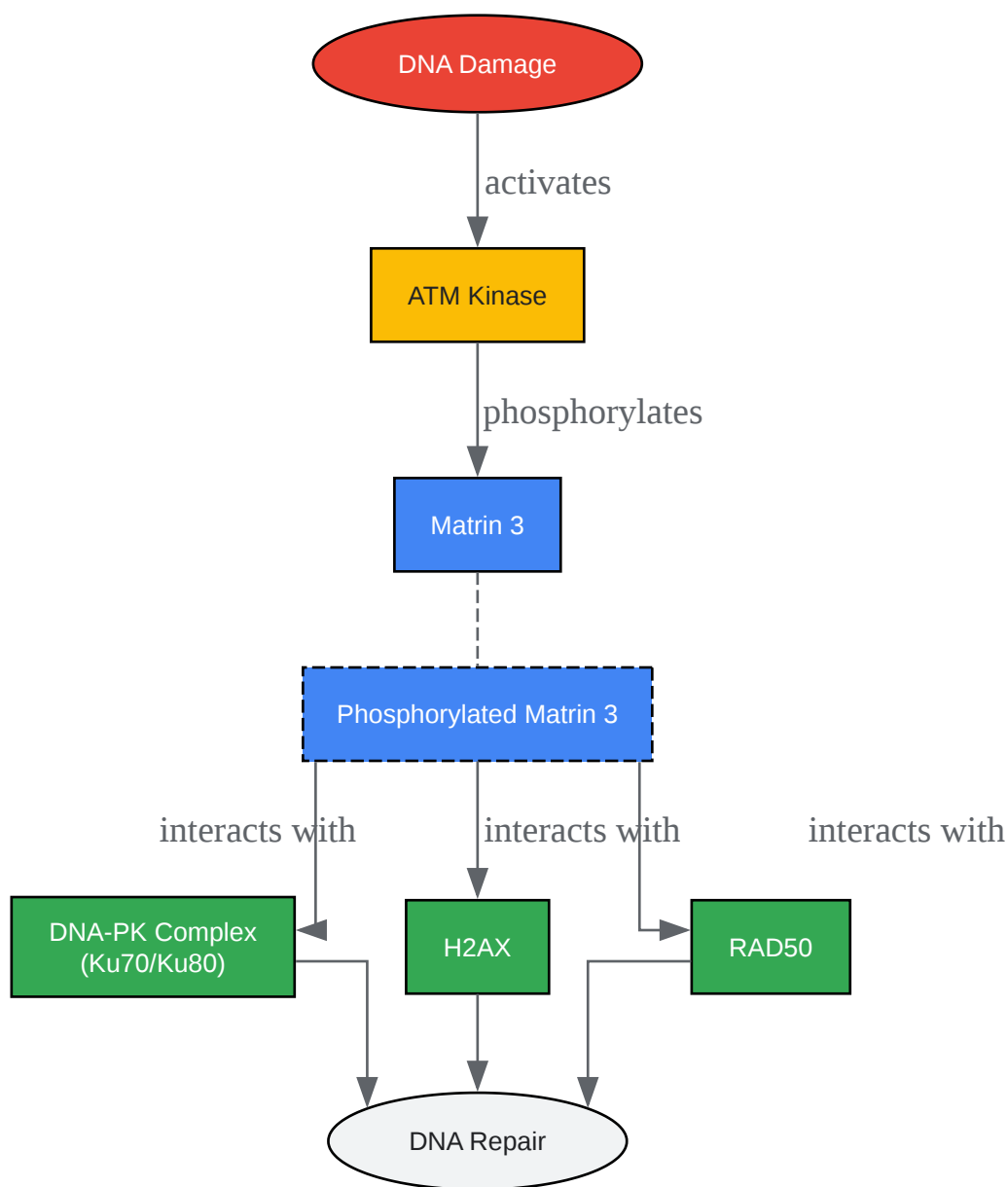
- Determine the protein concentration of the cleared lysate.
- To 1 mg of total protein, add the appropriate amount of primary antibody (e.g., 1-4 µg of anti-**Matrin 3** antibody or anti-FLAG antibody). For a negative control, add an equivalent amount of the corresponding IgG isotype.
- Incubate the lysate-antibody mixture on a rotator at 4°C for 2-4 hours or overnight.
- Add 30-50 µL of pre-washed Protein A/G beads to the mixture.
- Incubate on a rotator at 4°C for an additional 1-2 hours.
- Washing:
 - Pellet the beads by centrifugation or using a magnetic rack.
 - Carefully aspirate and discard the supernatant.
 - Resuspend the beads in 1 mL of ice-cold Wash Buffer.
 - Repeat the wash step 3-5 times to remove non-specifically bound proteins.
- Elution:
 - After the final wash, remove all supernatant.
 - To elute the protein complexes, add 30-50 µL of 1X SDS sample buffer directly to the beads.
 - Boil the samples at 95-100°C for 5-10 minutes to dissociate the complexes from the beads.
 - Pellet the beads, and collect the supernatant containing the eluted proteins.
- Analysis:
 - The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting to detect **Matrin 3** and its co-precipitated partners. Alternatively, samples can be submitted for mass spectrometry analysis to identify novel interacting proteins.

Mandatory Visualization



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Caption: Workflow for **Matrin 3** Co-Immunoprecipitation.



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Caption: **Matrin 3** in the DNA Damage Response Pathway.

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